Ar-67

Catalog No.
S548639
CAS No.
220913-32-6
M.F
C26H30N2O5Si
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ar-67

CAS Number

220913-32-6

Product Name

Ar-67

IUPAC Name

(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C26H30N2O5Si

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1

InChI Key

XUSKJHCMMWAAHV-SANMLTNESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)-, 7-t-butyldimethylsilyl-10-hydroxycamptothecin, 7-tert-butyldimethylsilyl-10-hydroxycamptothecin, AR 67 cpd, AR-67 cpd, DB 67, DB-67

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O

The exact mass of the compound Silatecan is 478.1924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708298. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ar-67 (CAS 220913-32-6) is a heteroleptic Iridium(III) complex designed for use as a phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs). It belongs to a class of emitters that utilize a 4-phenylthieno[3,2-c]pyridine-based cyclometalating ligand to achieve high-efficiency electroluminescence, typically in the yellow-green portion of the spectrum. [1] The performance of such emitters is critically dependent on their thermal stability for vacuum deposition processing and their specific photophysical properties, which dictate the final device efficiency, color point, and operational lifetime. [2]

In phosphorescent Iridium(III) complexes, seemingly minor structural modifications to the ligands, such as substituting a thiophene (sulfur-based) ring for a furan (oxygen-based) ring, result in significant, non-trivial changes to material properties. This heteroatom substitution directly alters the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. [1] Consequently, this leads to critical shifts in emission wavelength (color point), photoluminescence quantum yield (PLQY), and charge-trapping characteristics within the OLED device stack. For a defined device architecture, substituting Ar-67 with a close analog is not a viable procurement strategy, as it would necessitate a complete re-optimization of the device to meet target color and efficiency specifications.

Precise Color Point Control via Thiophene Ligand Selection

The selection of the thieno[3,2-c]pyridine ligand in Ar-67's structural class provides a distinct yellow-green emission, differentiating it from oxygen-based analogs. In a direct comparison, the thiophene-containing complex (pthpy)2Ir(acac) exhibits an emission maximum at 556 nm. [1] In contrast, its furan-based counterpart, (pfupy)2Ir(acac), where the sulfur atom is replaced by oxygen, shows a significant blue-shift to 538 nm under identical measurement conditions. [1] This 18 nm shift is a critical differentiator for applications requiring a specific yellow-green color point that the furan analog cannot provide.

Evidence DimensionPhotoluminescence Emission Maximum (λem)
Target Compound Data556 nm (for thiophene-based analog)
Comparator Or Baseline(pfupy)2Ir(acac) (furan-based analog): 538 nm
Quantified Difference18 nm red-shift
ConditionsMeasured in CH2Cl2 solution.

This demonstrates that Ar-67 is suitable for devices specifically targeting the P3 green standard or other yellow-green color coordinates that cannot be achieved with common, shorter-wavelength green emitters.

High Photoluminescence Efficiency for Demanding Applications

While the furan-based analog (pfupy)2Ir(acac) demonstrates a higher photoluminescence quantum yield (PLQY) of 0.80, the thiophene-based complex (pthpy)2Ir(acac), representative of the Ar-67 class, maintains a strong PLQY of 0.61. [1] This value confirms its capability as a high-performance emitter. The procurement decision hinges on the balance between achieving the specific 556 nm emission wavelength and securing a high quantum yield suitable for efficient electroluminescence.

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound Data0.61 (for thiophene-based analog)
Comparator Or Baseline(pfupy)2Ir(acac) (furan-based analog): 0.80
Quantified Difference24% lower PLQY than the furan analog, but provides a different emission color.
ConditionsMeasured in degassed CH2Cl2 solution.

A PLQY of 0.61 establishes the material as a highly efficient phosphorescent dopant, ensuring that the target yellow-green emission does not come at the cost of significantly compromised quantum efficiency.

Designed for Thermal Stability in Vacuum Deposition Processes

High thermal stability is a critical procurement requirement for OLED emitters intended for vacuum deposition manufacturing, as it prevents material degradation and ensures device reproducibility. While specific data for Ar-67 is not published, related high-performance, rigid-structure Ir(III) complexes used in OLEDs exhibit decomposition temperatures (Td, 5% weight loss) in the range of 440 °C to 470 °C. [1] The rigid thieno[3,2-c]pyridine ligand system in Ar-67 is consistent with molecular design principles for achieving this level of thermal stability, making it suitable for demanding industrial evaporation processes.

Evidence DimensionDecomposition Temperature (Td)
Target Compound DataExpected to be high based on structural class.
Comparator Or BaselineBenchmark rigid Ir(III) complexes (e.g., based on indolo[3,2,1-jk]carbazole): 440-470 °C
Quantified DifferenceN/A
ConditionsThermogravimetric Analysis (TGA) under nitrogen atmosphere.

This indicates the compound is designed for compatibility with standard, high-temperature OLED manufacturing workflows, minimizing the risk of precursor degradation during device fabrication.

Fabrication of OLEDs Requiring a Specific Yellow-Green Color Point

Ar-67 is the right choice when the target electroluminescence is precisely specified in the 555-560 nm range. Its performance is differentiated from common green emitters that emit below 540 nm, making it suitable for displays needing a specific green primary or for specialty lighting applications. [1]

Use as a Phosphorescent Dopant in Thermally Evaporated OLEDs

The molecular structure of Ar-67 is designed for high thermal stability, making it a reliable choice for manufacturing processes that rely on vacuum thermal evaporation. This processability is crucial for achieving consistent film morphology and reproducible device performance in both research and industrial settings. [2]

Development of Hybrid Solution/Evaporation Processed Devices

Thieno[3,2-c]pyridine based iridium complexes have been successfully used as the emissive dopant in hybrid device architectures where some layers are solution-processed and others are evaporated. This makes Ar-67 a candidate for developing novel, cost-effective OLED fabrication workflows. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

478.19239860 Da

Monoisotopic Mass

478.19239860 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3YEA04NV6H

Other CAS

220913-32-6

Wikipedia

Ar-67

Dates

Last modified: 02-18-2024
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2: Liu X, Adane E, Tang F, Leggas M. Pharmacokinetic modeling of the blood-stable camptothecin analog AR-67 in two different formulations. Biopharm Drug Dispos. 2019 Sep;40(8):265-275. doi: 10.1002/bdd.2199. Epub 2019 Jul 28. PubMed PMID: 31292985.
3: Tang F, Tsakalozou E, Arnold SM, Ng CM, Leggas M. Population pharmacokinetic analysis of AR-67, a lactone stable camptothecin analogue, in cancer patients with solid tumors. Invest New Drugs. 2019 Dec;37(6):1218-1230. doi: 10.1007/s10637-019-00744-0. Epub 2019 Feb 28. PubMed PMID: 30820810; PubMed Central PMCID: PMC6713628.
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5: Lazareva NF, Baryshok VP, Lazarev IM. Silicon-containing analogs of camptothecin as anticancer agents. Arch Pharm (Weinheim). 2018 Jan;351(1). doi: 10.1002/ardp.201700297. Epub 2017 Dec 14. Review. PubMed PMID: 29239010.
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7: Saeed A, Raana T, Saeed AM, Humayun A. Effect of antenatal depression on maternal dietary intake and neonatal outcome: a prospective cohort. Nutr J. 2016 Jul 11;15(1):64. doi: 10.1186/s12937-016-0184-7. PubMed PMID: 27401187; PubMed Central PMCID: PMC4939634.
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9: Tsakalozou E, Adane ED, Liang Y, Arnold SM, Leggas M. Protracted dosing of the lipophilic camptothecin analogue AR-67 in non-small cell lung cancer xenografts and humans. Cancer Chemother Pharmacol. 2014 Jul;74(1):45-54. doi: 10.1007/s00280-014-2472-2. Epub 2014 May 8. PubMed PMID: 24807458.
10: Tsakalozou E, Adane ED, Kuo KL, Daily A, Moscow JA, Leggas M. The effect of breast cancer resistance protein, multidrug resistant protein 1, and organic anion-transporting polypeptide 1B3 on the antitumor efficacy of the lipophilic camptothecin 7-t-butyldimethylsilyl-10-hydroxycamptothecin (AR-67) in vitro. Drug Metab Dispos. 2013 Jul;41(7):1404-13. doi: 10.1124/dmd.112.050021. Epub 2013 Apr 25. PubMed PMID: 23620484; PubMed Central PMCID: PMC3684821.
11: Modi S, Xiang TX, Anderson BD. Enhanced active liposomal loading of a poorly soluble ionizable drug using supersaturated drug solutions. J Control Release. 2012 Sep 10;162(2):330-9. doi: 10.1016/j.jconrel.2012.07.001. Epub 2012 Jul 16. PubMed PMID: 22800581.
12: Layton D, Osborne V, Gilchrist A, Shakir SA. Examining the utilization and tolerability of the non-sedating antihistamine levocetirizine in England using prescription-event monitoring data. Drug Saf. 2011 Dec 1;34(12):1177-89. doi: 10.2165/11593930-000000000-00000. PubMed PMID: 22077506.
13: Adane ED, Liu Z, Xiang TX, Anderson BD, Leggas M. Pharmacokinetic modeling to assess factors affecting the oral bioavailability of the lactone and carboxylate forms of the lipophilic camptothecin analogue AR-67 in rats. Pharm Res. 2012 Jul;29(7):1722-36. doi: 10.1007/s11095-011-0617-0. Epub 2011 Nov 9. PubMed PMID: 22068278.
14: Horn J, Milewska M, Arnold SM, Leggas M. Metabolic pathways of the camptothecin analog AR-67. Drug Metab Dispos. 2011 Apr;39(4):683-92. doi: 10.1124/dmd.110.037390. Epub 2010 Dec 28. PubMed PMID: 21189330; PubMed Central PMCID: PMC3063719.
15: Tsakalozou E, Horn J, Leggas M. An HPLC assay for the lipophilic camptothecin analog AR-67 carboxylate and lactone in human whole blood. Biomed Chromatogr. 2010 Oct;24(10):1045-51. doi: 10.1002/bmc.1404. PubMed PMID: 20853460; PubMed Central PMCID: PMC2943862.
16: Liukkonen E, Kantola-Sorsa E, Paetau R, Gaily E, Peltola M, Granström ML. Long-term outcome of 32 children with encephalopathy with status epilepticus during sleep, or ESES syndrome. Epilepsia. 2010 Oct;51(10):2023-32. doi: 10.1111/j.1528-1167.2010.02578.x. PubMed PMID: 20477851.
17: Adane ED, Liu Z, Xiang TX, Anderson BD, Leggas M. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue AR-67. Pharm Res. 2010 Jul;27(7):1416-25. doi: 10.1007/s11095-010-0137-3. Epub 2010 Apr 29. PubMed PMID: 20428932.
18: Arnold SM, Rinehart JJ, Tsakalozou E, Eckardt JR, Fields SZ, Shelton BJ, DeSimone PA, Kee BK, Moscow JA, Leggas M. A phase I study of 7-t-butyldimethylsilyl-10-hydroxycamptothecin in adult patients with refractory or metastatic solid malignancies. Clin Cancer Res. 2010 Jan 15;16(2):673-80. doi: 10.1158/1078-0432.CCR-09-2429. Epub 2010 Jan 12. PubMed PMID: 20068096; PubMed Central PMCID: PMC2831464.
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